molecular formula C19H22Cl2N2O2 B283399 N-{4-[(3,5-dichloro-2-methoxybenzyl)amino]phenyl}pentanamide

N-{4-[(3,5-dichloro-2-methoxybenzyl)amino]phenyl}pentanamide

Cat. No. B283399
M. Wt: 381.3 g/mol
InChI Key: AHHLPPJMYVJEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(3,5-dichloro-2-methoxybenzyl)amino]phenyl}pentanamide, also known as DCPA, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the amide family and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-{4-[(3,5-dichloro-2-methoxybenzyl)amino]phenyl}pentanamide is not fully understood. It is thought to work by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, it may modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
N-{4-[(3,5-dichloro-2-methoxybenzyl)amino]phenyl}pentanamide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. Additionally, it has been shown to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(3,5-dichloro-2-methoxybenzyl)amino]phenyl}pentanamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer growth and for developing new cancer treatments. Additionally, its anti-inflammatory properties make it useful for studying inflammatory diseases.
One limitation of using N-{4-[(3,5-dichloro-2-methoxybenzyl)amino]phenyl}pentanamide in lab experiments is its low yield. This can make it difficult and expensive to obtain large quantities of the compound. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.

Future Directions

There are several potential future directions for research on N-{4-[(3,5-dichloro-2-methoxybenzyl)amino]phenyl}pentanamide. One area of interest is in the development of new cancer treatments. N-{4-[(3,5-dichloro-2-methoxybenzyl)amino]phenyl}pentanamide has shown promise in inhibiting the growth of cancer cells, and further research could lead to the development of new drugs based on this compound.
Another potential area of research is in the study of inflammatory diseases. N-{4-[(3,5-dichloro-2-methoxybenzyl)amino]phenyl}pentanamide has anti-inflammatory properties, and could be useful in the development of new treatments for diseases such as rheumatoid arthritis.
Finally, further research is needed to fully understand the mechanism of action of N-{4-[(3,5-dichloro-2-methoxybenzyl)amino]phenyl}pentanamide. This could lead to a better understanding of the compound's effects and potential applications.

Synthesis Methods

The synthesis of N-{4-[(3,5-dichloro-2-methoxybenzyl)amino]phenyl}pentanamide involves the reaction of 3,5-dichloro-2-methoxybenzaldehyde with 4-aminobenzylamine, followed by the reaction of the resulting intermediate with pentanoyl chloride. The final product is obtained after purification through column chromatography. The yield of N-{4-[(3,5-dichloro-2-methoxybenzyl)amino]phenyl}pentanamide is typically around 50%.

Scientific Research Applications

N-{4-[(3,5-dichloro-2-methoxybenzyl)amino]phenyl}pentanamide has been shown to have a range of potential applications in scientific research. One area of interest is in the study of cancer. It has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, N-{4-[(3,5-dichloro-2-methoxybenzyl)amino]phenyl}pentanamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C19H22Cl2N2O2

Molecular Weight

381.3 g/mol

IUPAC Name

N-[4-[(3,5-dichloro-2-methoxyphenyl)methylamino]phenyl]pentanamide

InChI

InChI=1S/C19H22Cl2N2O2/c1-3-4-5-18(24)23-16-8-6-15(7-9-16)22-12-13-10-14(20)11-17(21)19(13)25-2/h6-11,22H,3-5,12H2,1-2H3,(H,23,24)

InChI Key

AHHLPPJMYVJEPN-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=C(C=C1)NCC2=CC(=CC(=C2OC)Cl)Cl

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)NCC2=C(C(=CC(=C2)Cl)Cl)OC

Origin of Product

United States

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